

Molidustat: A Deep Dive Beyond Anemia - A Technical Guide

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Compound of Interest

Compound Name: DA-3934

Cat. No.: B606919

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Abstract

Molidustat (BAY 85-3934) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, a class of drugs primarily developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting the degradation of hypoxia-inducible factors (HIFs), Molidustat mimics a hypoxic state, leading to the transcriptional activation of a wide array of genes, most notably erythropoietin (EPO). However, the systemic stabilization of HIFs by Molidustat extends its pharmacological effects far beyond erythropoiesis, opening up a new frontier of exploratory research into its potential therapeutic applications in a range of non-anemic conditions. This technical guide provides a comprehensive overview of the core preclinical and clinical research on Molidustat for indications beyond anemia, with a focus on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the intricate signaling pathways involved.

Core Mechanism of Action: HIF-PH Inhibition

Molidustat exerts its effects by inhibiting the family of HIF prolyl hydroxylase domain (PHD) enzymes, primarily PHD1, PHD2, and PHD3. Under normoxic conditions, these enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF- α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, Molidustat prevents this degradation, allowing HIF- α to accumulate, translocate to the nucleus, and

dimerize with HIF- β . This stable HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

The primary and most well-studied consequence of this action is the increased production of EPO, which stimulates red blood cell production. However, HIFs regulate a broad spectrum of cellular processes, including angiogenesis, glucose metabolism, cell survival, and inflammation, suggesting a much wider therapeutic potential for Molidustat.

Quantitative Data: In Vitro Activity

Target	IC50 (nM)	Assay Conditions	Reference
PHD1	480	Recombinant human PHD1, in vitro enzyme assay	[1]
PHD2	280	Recombinant human PHD2, in vitro enzyme assay	[1]
PHD3	450	Recombinant human PHD3, in vitro enzyme assay	[1]

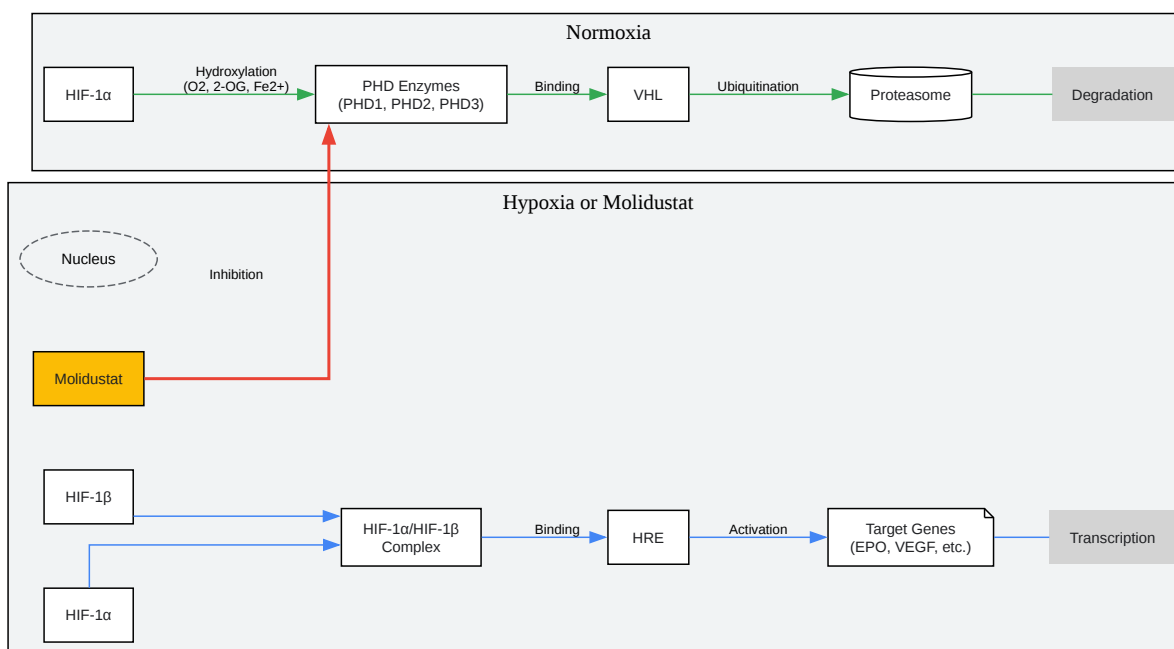
Assay	EC50 (μ M)	Cell Line	Description	Reference
HRE Reporter Assay	8.4	A549 cells	Induction of a firefly luciferase reporter gene under the control of a hypoxia response element promoter	[1]

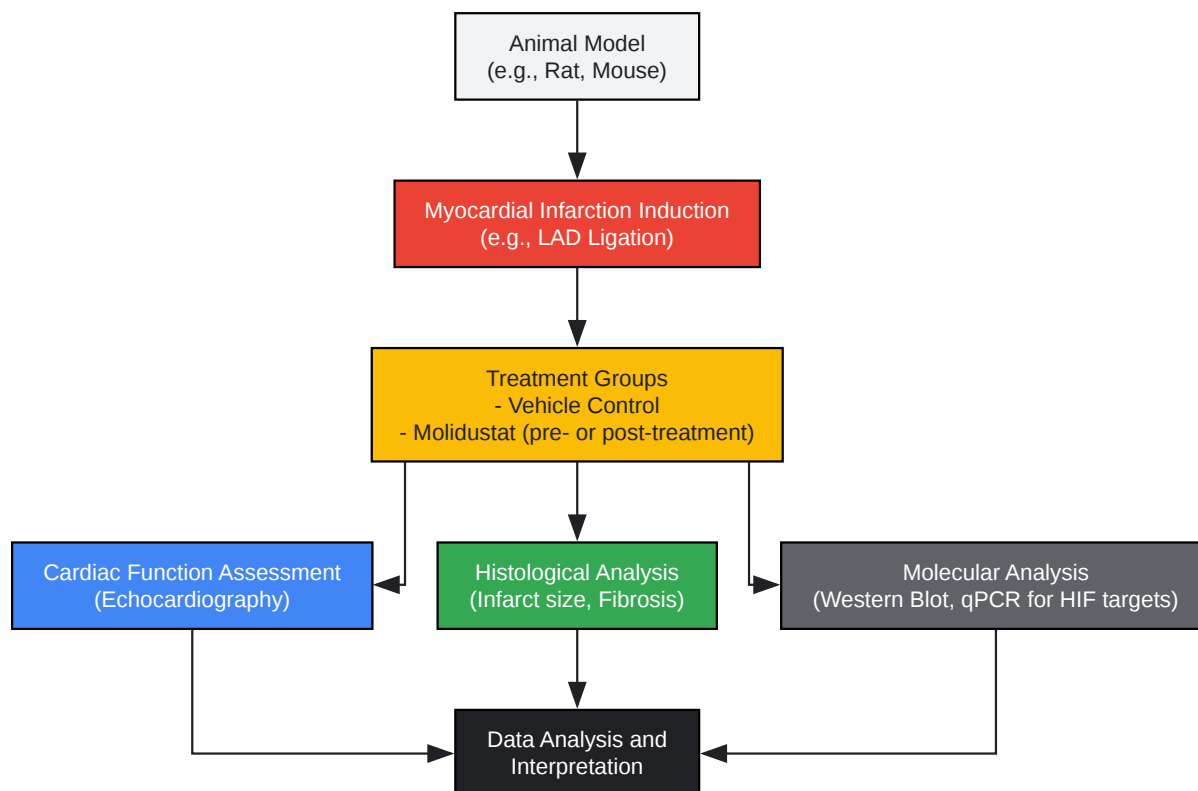
Signaling Pathways Modulated by Molidustat

The stabilization of HIF by Molidustat triggers a cascade of downstream signaling events. While the erythropoietic pathway via EPO is the most prominent, research is beginning to uncover the broader impact of Molidustat on other HIF-regulated pathways.

HIF-1 α Stabilization and Downstream Effects

The following diagram illustrates the core mechanism of Molidustat in stabilizing HIF-1 α and initiating the transcription of target genes.





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References

- 1. medchemexpress.com [medchemexpress.com]
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